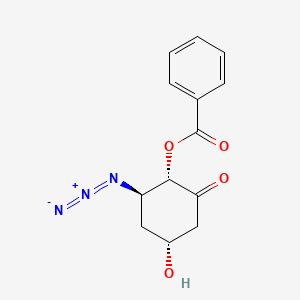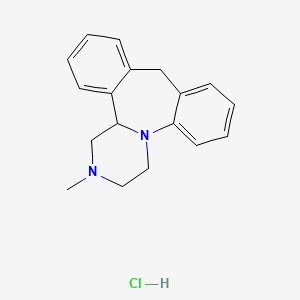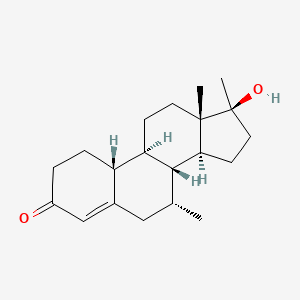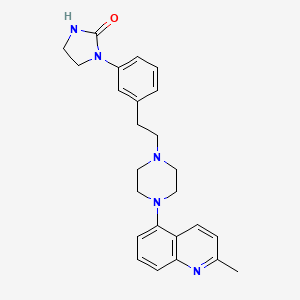
达鲁单抗
概述
描述
达罗鲁胺是一种非甾体类抗雄激素药物,主要用于治疗非转移性去势抵抗性前列腺癌。 它以商品名Nubeqa上市,通过抑制雄激素的作用发挥作用,雄激素是能够促进前列腺癌细胞生长的男性激素 .
科学研究应用
达罗鲁胺具有广泛的科学研究应用:
化学: 研究其独特的化学结构和反应性,尤其是在抗雄激素活性的背景下。
生物学: 研究重点是它与雄激素受体的相互作用及其对细胞过程的影响。
作用机制
达罗鲁胺通过竞争性抑制雄激素与雄激素受体的结合来发挥作用。这种抑制阻止雄激素受体转移到细胞核并启动促进癌细胞生长的基因的转录。 主要分子靶点是雄激素受体,途径涉及阻断雄激素介导的信号传导 .
安全和危害
Darolutamide has a manageable tolerability profile . Side effects of darolutamide added to castration may include fatigue, asthenia, pain in the arms and legs, and rash . Patients taking darolutamide appear to experience comparatively few central nervous system-related adverse events (AEs) such as fatigue and falls, and no increases in seizures have been reported in the drug’s clinical or preclinical development . Other side effects ranging from hot flashes to hypothyroidism also occurred at rates similar to those of the placebo arm in Phase 3 .
未来方向
Darolutamide expands the availability of treatment options in mHSPC and may be useful as a treatment for high-volume disease (typically defined as ≥ 4 bone metastases with spread outside of the pelvis and vertebral column) . Ongoing research will determine darolutamide’s potential role in additional disease states such as localized and castration-sensitive PCa .
生化分析
Biochemical Properties
Darolutamide functions by competitively inhibiting the binding of androgens to androgen receptors. This inhibition prevents the nuclear translocation of activated androgen receptors, DNA binding, and androgen receptor-mediated gene transcription . The primary enzymes involved in the metabolism of Darolutamide are cytochrome P450 3A4 (CYP3A4), uridine diphosphate glucuronosyltransferase 1A9 (UGT1A9), and uridine diphosphate glucuronosyltransferase 1A1 (UGT1A1) . Additionally, Darolutamide interacts with transport proteins such as P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) .
Cellular Effects
Darolutamide has significant effects on various types of cells and cellular processes. It inhibits the proliferation of prostate cancer cells by blocking androgen receptor signaling pathways . This inhibition leads to a reduction in tumor cell growth and a decrease in prostate-specific antigen (PSA) levels . Darolutamide also affects cell signaling pathways, gene expression, and cellular metabolism by preventing the activation of androgen receptors .
Molecular Mechanism
The molecular mechanism of Darolutamide involves its action as a competitive antagonist of androgen receptors. By binding to these receptors, Darolutamide prevents androgens from activating them, thereby inhibiting their nuclear translocation and subsequent gene transcription . This inhibition disrupts the androgen receptor signaling pathway, leading to reduced cancer cell growth and proliferation . Darolutamide also affects the expression of genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Darolutamide have been observed to change over time. The compound demonstrates stability and maintains its inhibitory effects on androgen receptors over extended periods . Long-term studies have shown that Darolutamide can effectively reduce tumor growth and PSA levels in both in vitro and in vivo models . Additionally, the compound’s stability and degradation profile indicate that it remains active and effective over time .
Dosage Effects in Animal Models
The effects of Darolutamide vary with different dosages in animal models. Studies have shown that higher doses of Darolutamide result in more significant inhibition of tumor growth and reduction in PSA levels . At very high doses, some toxic or adverse effects have been observed, including decreased appetite and nausea . These findings highlight the importance of optimizing the dosage to achieve maximum therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
Darolutamide is primarily metabolized through oxidation and glucuronidation pathways . The main enzymes involved in its metabolism are CYP3A4, UGT1A9, and UGT1A1 . The compound is converted into its active metabolite, keto-darolutamide, which exhibits similar pharmacological activity . The metabolic pathways of Darolutamide also involve interactions with various cofactors and transport proteins, contributing to its overall clearance from the body .
Transport and Distribution
Darolutamide is transported and distributed within cells and tissues through interactions with transport proteins such as P-gp and BCRP . The compound has a low penetration rate across the blood-brain barrier, which minimizes its potential for central nervous system-related side effects . Darolutamide is primarily bound to serum albumin in the plasma, with a volume of distribution of approximately 119 liters . The compound is excreted mainly through urine and feces .
Subcellular Localization
The subcellular localization of Darolutamide involves its distribution within various cellular compartments. The compound is primarily localized in the cytoplasm, where it interacts with androgen receptors to inhibit their activation . Darolutamide does not exhibit significant nuclear localization, which is consistent with its mechanism of action as an androgen receptor antagonist . The compound’s activity and function are influenced by its subcellular localization, contributing to its overall therapeutic effects .
准备方法
合成路线和反应条件
达罗鲁胺的合成涉及多个步骤,从市售原料开始。关键步骤之一包括吡唑环的形成,它是该分子结构的关键部分。 反应条件通常包括使用诸如氯仿之类的溶剂和诸如氧氯化磷和苯甲醛之类的试剂 .
工业生产方法
达罗鲁胺的工业生产涉及优化合成路线,以确保高产率和纯度。 这通常包括使用诸如结晶之类的先进技术来获得该化合物的所需结晶形式 .
化学反应分析
反应类型
达罗鲁胺会发生各种化学反应,包括:
氧化: 它在肝脏中被CYP3A4酶通过脱氢反应代谢为酮达罗鲁胺.
还原: 尽管不太常见,但在特定条件下会发生还原反应。
取代: 该化合物可以发生取代反应,尤其是涉及吡唑环的反应。
常见的试剂和条件
在这些反应中使用的常见试剂包括CYP3A4之类的氧化剂和在受控条件下的还原剂。这些反应通常在特定温度的有机溶剂中进行,以确保最佳产率。
形成的主要产物
相似化合物的比较
类似化合物
比卡鲁胺: 另一种用于治疗前列腺癌的非甾体类抗雄激素。
恩扎鲁胺: 下一代雄激素受体抑制剂,具有类似的作用机制。
阿帕鲁胺: 也用于治疗非转移性去势抵抗性前列腺癌。
独特之处
达罗鲁胺的独特之处在于它与其他类似化合物相比,其对中枢神经系统的副作用(如癫痫发作)的可能性较低。 它还具有良好的药代动力学特性,药物之间相互作用有限,并且对雄激素受体的特异性很高 .
属性
IUPAC Name |
N-[(2S)-1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl]-5-(1-hydroxyethyl)-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6O2/c1-11(22-19(28)18-8-17(12(2)27)23-24-18)10-26-6-5-16(25-26)13-3-4-14(9-21)15(20)7-13/h3-8,11-12,27H,10H2,1-2H3,(H,22,28)(H,23,24)/t11-,12?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIJXOOIHRSQRB-PXYINDEMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC(=N1)C2=CC(=C(C=C2)C#N)Cl)NC(=O)C3=NNC(=C3)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1C=CC(=N1)C2=CC(=C(C=C2)C#N)Cl)NC(=O)C3=NNC(=C3)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101027953 | |
| Record name | Darolutamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101027953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
719.5±60.0 | |
| Record name | Darolutamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12941 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The actions of androgens on androgen receptors (AR) potentiate the growth and survival of prostate cancer cells. Darolutamide competitively inhibits androgens from binding to their receptors, inhibiting AR nuclear translocation, as well as AR-mediated transcription. The end result of these processes is a decrease in prostate cancer cell proliferation and tumor size. Its main metabolite, keto-darolutamide, shows similar pharmacological activity to the parent drug, darolutamide. Darolutamide has been found to bind more tightly to the AR receptor than [apalutamide] and [enzalutamide], which are other androgen receptor antagonists. Darolutamide can act as a progesterone receptor (PR) antagonist in the laboratory setting with approximately 1% activity when compared to its actions at the androgen receptor. The clinical relevance is not known at this time. | |
| Record name | Darolutamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12941 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1297538-32-9 | |
| Record name | N-[(1S)-2-[3-(3-Chloro-4-cyanophenyl)-1H-pyrazol-1-yl]-1-methylethyl]-5-(1-hydroxyethyl)-1H-pyrazole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1297538-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Darolutamide [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1297538329 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Darolutamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12941 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Darolutamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101027953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DAROLUTAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X05U0N2RCO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
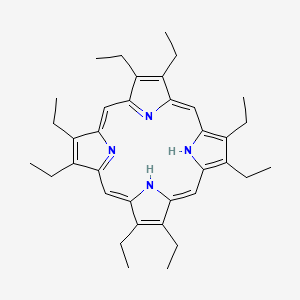



![(2R)-2-amino-5-[[hydroxy(sulfamoyloxy)phosphoryl]amino]pentanoic acid](/img/structure/B1677107.png)
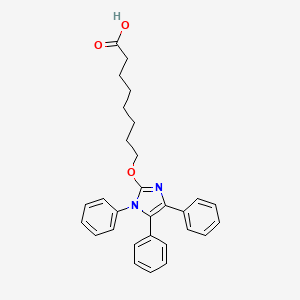
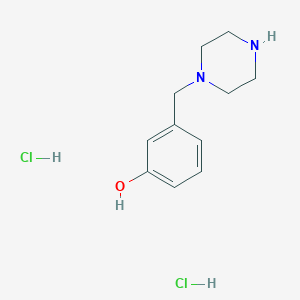

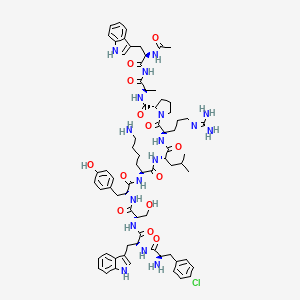
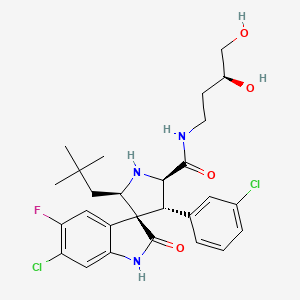
![(2'R,3S,4'S,5'R) 6-chloro-4'-(3-chloro-2-fluoro-phenyl)-2'-(2,2-dimethyl-propyl)-2-oxo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]-5'-carboxylic acid (2-morpholin-4-yl-ethyl)-amide](/img/structure/B1677117.png)
